molecular formula C12H24N2O3 B1442535 Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate CAS No. 1308384-29-3

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate

Cat. No. B1442535
M. Wt: 244.33 g/mol
InChI Key: IXTYMZYBENRBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “tert-Butyl 4-aminobenzoate”, involves the use of hydrogen and palladium on activated charcoal in methanol . Another method involves the use of tert-butyl 4-nitrobenzoate, which is dissolved in MeOH and added with Pd/C. The mixture is then stirred under H2 until complete .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate” are not well-documented .

Scientific Research Applications

Plasma Reactor Applications

The application of radio frequency (RF) plasma reactors, particularly in the decomposition of air toxics, is an area where tert-butyl compounds like methyl tert-butyl ether (MTBE) have been studied. The decomposition of MTBE by adding hydrogen in a cold plasma reactor has shown promising results. It's an alternative method for decomposing and converting MTBE into various other substances like CH4, C2H4, C2H2, iso-butane, and iso-butene. This process's efficiency depends on input power, the H2/MTBE ratio, and the MTBE influent concentration in the plasma environment (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants in the Environment

Synthetic phenolic antioxidants (SPAs), including substances like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. These compounds have been found in human tissues, indicating exposure pathways through food intake, dust ingestion, and personal care products. The toxicity studies on SPAs suggest potential health risks, including hepatic toxicity and endocrine-disrupting effects. This area of research highlights the importance of understanding the environmental occurrence, human exposure, and toxicity of tert-butyl compounds (Liu & Mabury, 2020).

Biodegradation and Fate of Ethers in Soil and Groundwater

Research on ethers such as ethyl tert-butyl ether (ETBE) in soil and groundwater reveals that microorganisms can degrade these compounds aerobically. The studies provide insights into the genes facilitating the transformation of ethers and highlight the potential for bioaugmentation and biostimulation strategies to enhance ETBE degradation in groundwater. Understanding the biodegradation and fate of such compounds can inform environmental management and remediation strategies (Thornton et al., 2020).

Applications in Synthesis of N-heterocycles

Tert-butyl compounds like tert-butanesulfinamide are utilized in the stereoselective synthesis of amines and their derivatives. These compounds are crucial in the synthesis of structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are vital in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For “Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for the study and application of “Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate” are not clear due to the limited information available .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTYMZYBENRBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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